molecular formula C20H16O6 B045993 Semilicoisoflavone B CAS No. 129280-33-7

Semilicoisoflavone B

Cat. No. B045993
M. Wt: 352.3 g/mol
InChI Key: LWZACZCRAUQSLH-UHFFFAOYSA-N
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Description

Semilicoisoflavone B is a prenylated flavonoid isolated from the root of Glycyrrhiza uralensis (G. uralensis), known for its variety of pharmacological effects. It has been identified as a potent aldose reductase inhibitor, which could potentially be used for the treatment or prevention of diabetic complications. The chemical structure elucidation of semilicoisoflavone B is based on comprehensive spectroscopic analysis, including NMR and mass spectrometry (Lee et al., 2010).

Synthesis Analysis

Although specific synthesis methods for semilicoisoflavone B are not detailed in the provided papers, synthesis of related compounds typically involves a series of organic reactions, including prenylation, which adds a prenyl group to the flavonoid backbone. This modification often enhances the biological activity and solubility of flavonoids.

Molecular Structure Analysis

Semilicoisoflavone B's structure features a unique gamma,gamma-dimethylchromene ring, which is partly responsible for its biological activity, particularly its inhibitory activity against aldose reductase. The presence of this structure suggests specific interactions with biological targets, which could be explored for therapeutic applications (Lee et al., 2010).

Chemical Reactions and Properties

While specific chemical reactions involving semilicoisoflavone B are not detailed in the provided literature, flavonoids, including prenylated types, often undergo oxidation, reduction, and conjugation reactions in biological systems. These reactions can significantly influence their pharmacokinetic and pharmacodynamic properties.

Physical Properties Analysis

Detailed analysis of the physical properties of semilicoisoflavone B, such as solubility, melting point, and stability, is not provided in the literature. However, these properties are crucial for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of semilicoisoflavone B, including its reactivity and interactions with other molecules, are essential for its biological activity. The compound's ability to inhibit aldose reductase suggests a specific interaction with the enzyme's active site, likely influenced by its molecular structure and electronic configuration (Lee et al., 2010).

Scientific Research Applications

  • Alzheimer's Disease Prevention : Semilicoisoflavone B may act as a PPARα agonist, inhibiting BACE1 expression and reducing Aβ2 secretion, which could be beneficial in preventing Alzheimer's disease (Gu et al., 2018).

  • Oral Cancer Treatment : It reduces the viability of oral cancer cells by targeting cell cycle and apoptosis, showing potential for use in the clinical management of oral squamous cell carcinoma (Hsieh et al., 2023).

  • Vitamin B2 (Riboflavin) Production : Semilicoisoflavone B is used in developing improved microbial strains to increase vitamin B2 yield in fermentation processes (Averianova et al., 2020).

  • Hyperglycemia and Osmotic Stress : It may help prevent osmotic stress in hyperglycemia by inhibiting aldose reductase and sorbitol formation in rat lenses (Lee et al., 2010).

  • Riboflavin and CoQ10 Deficiencies : Semilicoisoflavone B may be beneficial in treating these deficiencies, affecting both children and adults (Horvath, 2012).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZACZCRAUQSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156133
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Semilicoisoflavone B

CAS RN

129280-33-7
Record name Semilicoisoflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129280-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semilicoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMILICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 134 °C
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
MJ Hsieh, HY Ho, YS Lo, CC Lin, YC Chuang… - International Journal of …, 2023 - mdpi.com
… The present study aimed to investigate the anticancer activities of semilicoisoflavone B (SFB), which is a natural phenolic compound isolated from Glycyrrhiza species. The results …
Number of citations: 6 www.mdpi.com
MY Gu, YS Chun, D Zhao, SY Ryu… - Molecular nutrition & …, 2018 - Wiley Online Library
… This study aims to test the effect of GUE and semilicoisoflavone B (SB) on Aβ secretion and … to investigate whether GUE and its component semilicoisoflavone B (SB) inhibit Aβ secretion …
Number of citations: 12 onlinelibrary.wiley.com
F Kiuchi, X Chen, Y Tsuda - Heterocycles, 1990 - keio.pure.elsevier.com
Four new isoprenoid-substituted phenolic constituents, semilicoisoflavone B (1), isoangustone A (2), 1-methoxyficifolinol (3), and licoriphenone (4), along with nine known phenolic …
Number of citations: 67 keio.pure.elsevier.com
Y Lin, Y Kuang, K Li, S Wang, W Song, X Qiao… - Bioorganic & medicinal …, 2017 - Elsevier
… Among the 67 compounds, only three compounds showed potent activities, namely 24 (semilicoisoflavone B), 26 (allolicoisoflavone B), and 64 (glabridin). Compounds 24 and 26 were …
Number of citations: 51 www.sciencedirect.com
M Shibano, A Henmi, Y Matsumoto, G Kusano… - Heterocycles, 1997 - infona.pl
… , two new compounds, named glyurallins A and B, were isolated and their structures were defined, in addition to identification of nine compounds to glycycoumarin, semilicoisoflavone B…
Number of citations: 29 www.infona.pl
Q Shao, W Hu, X Liu, R Zhou, Y Wei - Separation Science and …, 2020 - Taylor & Francis
… The flotation efficiency of liquiritin apioside, liquiritin, and glycyrrhizic acid in the middle phase and semilicoisoflavone B and licoisoflavone B in the upper phase could reach 91.24%, …
Number of citations: 3 www.tandfonline.com
YS Lee, SH Kim, SH Jung, JK Kim, CH Pan… - Biological and …, 2010 - jstage.jst.go.jp
… As shown in Table 2, semilicoisoflavone B (1) and isoliquirit- … In the present study, semilicoisoflavone B, a prenylated isoflavone with g,g-dimethylchromene moiety, from G. uralensis …
Number of citations: 95 www.jstage.jst.go.jp
Q Wang, Y Qian, Q Wang, Y Yang, S Ji, W Song… - … of pharmaceutical and …, 2015 - Elsevier
Licorice (Glycyrrhiza uralensis Fisch.) is one of the most popular herbal medicines worldwide. This study aims to identify the metabolites of seven representative bioactive licorice …
Number of citations: 53 www.sciencedirect.com
G El-Saber Batiha, A Magdy Beshbishy, A El-Mleeh… - Biomolecules, 2020 - mdpi.com
… In addition, four isoprenoid-substituted phenolic constituents (isoangustone A, semilicoisoflavone B, licoriphenone, and 1-methoxyficifolinol), kanzonol R (prenylated isoflavan derivative…
Number of citations: 238 www.mdpi.com
AAA Abdusalam, GM Ben-Hander - Al-Mukhtar Journal of Sciences, 2022 - omu.edu.ly
… The screening results revealed that the identified compounds Semilicoisoflavone B, Licoflavone B, and Licocoumarin A exhibited low free energy of binding (FEB) values of 10.91, −…
Number of citations: 1 omu.edu.ly

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